3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole

LogP Polar Surface Area Lipophilicity

Pharmaceutical QC laboratories developing HPLC methods for celecoxib ANDA submissions require an authentic impurity III reference standard with well-characterized chromatographic retention, UV absorbance, and thermal stability. Substituting generic analogs risks regulatory audit failure. This des-benzenesulfonamide impurity features: - Distinct RRT ≈0.85 and resolution Rs ≥2.0 from celecoxib, enabling precise impurity tracking. - Confirmed melting point (155.3-156.8 °C) and UV λmax 252 nm for orthogonal identity verification. - Quantitatively spiked into forced degradation studies to validate method accuracy. Supplied as USP PAI-grade material, ensuring direct applicability to pharmacopeial monographs.

Molecular Formula C11H9F3N2
Molecular Weight 226.20 g/mol
CAS No. 948293-46-7
Cat. No. B6594245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
CAS948293-46-7
Molecular FormulaC11H9F3N2
Molecular Weight226.20 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)F
InChIInChI=1S/C11H9F3N2/c1-7-2-4-8(5-3-7)9-6-10(16-15-9)11(12,13)14/h2-6H,1H3,(H,15,16)
InChIKeyNQEFIPVOJGJVRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desaryl Celecoxib: Physicochemical & Regulatory Profile


3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, also referred to as Desaryl Celecoxib or Celecoxib N-des(benzenesulfonamide), is an N-unsubstituted 1H-pyrazole bearing a p-tolyl group at position 3 and a trifluoromethyl group at position 5 [1]. It is a fluorinated heterocycle with a molecular formula of C11H9F3N2 and a molecular weight of 226.20 g/mol . The compound is structurally characterized as the des-benzenesulfonamide core of the COX-2 selective NSAID celecoxib and has been formally identified as Impurity III in the impurity profile of the celecoxib drug substance, where it arises as a process-related regioisomeric by-product during the cyclocondensation step of API synthesis [2].

Why Analogs Cannot Replace Desaryl Celecoxib in Impurity Testing


Substitution of this compound with a generic pyrazole or even a close structural analog (e.g., 5-phenyl-3-(trifluoromethyl)-1H-pyrazole or the N-phenyl regioisomer) is not scientifically valid for analytical reference standard applications. The specific 3-(p-tolyl)-5-CF3 substitution pattern dictates its unique chromatographic retention time (relative to celecoxib and other impurities), its distinct UV absorbance profile at 252 nm, and its thermodynamic stability as a crystalline solid with a melting point of 155.3–156.8 °C [1]. These properties are encoded in the HPLC methods established for celecoxib impurity profiling by both the USP and EP monographs, and using an analog with even a single substituent change (e.g., des-methyl, para-chloro, or regioisomeric N-aryl substitution) would derail the calibrated detection, identification, and quantification workflow, potentially leading to failed regulatory audit [2].

Desaryl Celecoxib vs. Analogs: Quantitative Evidence


Lipophilicity and Polar Surface Area

The target compound's computed partition coefficient (LogP = 3.40) is approximately 0.2 log units higher than that of the N-(4-methylphenyl) regioisomer (LogP = 3.20), and its polar surface area (PSA = 28.68 Ų) is approximately 61% larger than that of the N-phenyl regioisomer (PSA = 17.82 Ų) . Compared to the unsubstituted 3-(trifluoromethyl)pyrazole core (LogP = 1.43), the p-tolyl substitution increases lipophilicity by approximately 2 log units, demonstrating that the 3-aryl-5-CF3 arrangement provides a quantitatively distinct physicochemical fingerprint that cannot be replicated by simpler pyrazoles .

LogP Polar Surface Area Lipophilicity ADME Properties Pyrazole Derivatives

Melting Point and Physical Form

The target compound exhibits a sharp melting point range of 155.3–156.8 °C, which is approximately 1–3 °C lower than that of the celecoxib parent drug substance (melting point typically reported as 157–159 °C) [1]. This narrow melting range indicates high crystalline purity and distinguishes the des-benzenesulfonamide impurity from the API in differential scanning calorimetry (DSC)-based purity assessments. In contrast, the ortho-methylphenyl isomer of celecoxib (o-celecoxib) exhibits a markedly different melting point of 137–139 °C, highlighting how subtle positional changes in the aryl substitution pattern produce substantial physical property shifts .

Melting Point Crystallinity Polymorphism Physical Characterization Celecoxib Impurities

USP PAI Purity vs. Research-Grade Material

The compound is available as a USP Pharmaceutical Analytical Impurity (PAI) under catalog 1A00920, supplied with a product information sheet that includes lot-specific characterization data, valid use date, and traceable purity assignment . While generic vendors typically supply this compound at ≥95% purity (HPLC), the USP PAI grade is designed specifically for analytical method development, method validation (AMV), and ANDA quality control applications, ensuring that the impurity standard meets the chromatographic purity and identity requirements necessary for regulatory submission . In contrast, research-grade material from general chemical suppliers may contain unidentified process residues or residual solvents that interfere with the quantitation of impurity III at the 0.5% threshold specified in the celecoxib monograph [1].

USP PAI Reference Standard Purity Specification Analytical Quality Control Celecoxib ANDA

Regioisomer Control: Batch vs. Continuous Flow

In the conventional batch synthesis of celecoxib, the undesired 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole regioisomer (Impurity III) is typically formed at levels exceeding 0.5% of the crude product, necessitating additional purification steps to meet the regulatory acceptance criterion of ≤0.5% for this specific impurity [1]. Transitioning to a continuous flow micro-total process system suppresses the formation of this regioisomer through superior mixing and heat transfer, achieving impurity levels of <0.5% directly in the crude reaction mixture without the need for multi-solvent purification [2]. This process-dependent formation profile makes the target compound a critical marker for assessing batch-to-batch consistency and manufacturing process capability.

Process Impurity Control Continuous Flow Synthesis Regioisomer Selectivity Celecoxib Manufacturing Quality by Design

HPLC Retention Time and UV Absorbance

Under the unified reversed-phase HPLC method developed for simultaneous determination of EP and USP process-related impurities in celecoxib, the target compound (Desaryl Celecoxib / Impurity III) elutes with a distinct relative retention time (RRT) of approximately 0.85 relative to the celecoxib peak (RRT = 1.00), whereas the ortho-isomer impurity (o-celecoxib) shows an RRT of approximately 0.78, and the regioisomer impurity V elutes at RRT ≈ 1.12 [1]. The baseline separation of these structurally similar impurities is achieved with a resolution Rs ≥ 2.0 on a C18 column (250 × 4.6 mm, 5 μm) using gradient elution with a mobile phase of 0.01 M KH2PO4 buffer and acetonitrile, with UV detection at 252 nm [2][3]. This chromatographic selectivity profile is specific to the 3-(p-tolyl)-5-CF3 substitution pattern and cannot be replicated by analogs with different aryl or heteroaryl groups.

HPLC Retention Time UV Detection Impurity Profiling Celecoxib Monograph Pharmacopeial Methods

Desaryl Celecoxib Applications in Analysis & Synthesis


ANDA Method Validation & Quality Control

This compound is procured as a USP PAI-grade reference standard (catalog 1A00920) for use in HPLC method development, system suitability testing, and forced degradation studies required for ANDA submissions of generic celecoxib. Its well-characterized melting point (155.3–156.8 °C) and UV absorbance at 252 nm provide orthogonal identity confirmation during method transfer across QC laboratories [1].

Process Development: Batch to Continuous Flow

As the primary regioisomer by-product formed during the cyclocondensation step, this compound is an essential marker for assessing process selectivity. Its quantitation at levels <0.5% in continuous flow processes (vs. >0.5% in batch) serves as a key performance indicator for manufacturing process capability, and its authentic sample is required for spiking experiments to determine depletion upon recrystallization [2][3].

Building Block for Heterocyclic & Celecoxib Analogs

The N-unsubstituted pyrazole NH offers a reactive handle for N-arylation via Ullmann coupling, enabling the preparation of libraries of 1,5-diarylpyrazole analogs for structure-activity relationship (SAR) studies targeting COX-2 inhibition or other biological endpoints. The compound's distinct LogP (3.40) and PSA (28.68 Ų) make it a suitable starting scaffold for modulating physicochemical properties in lead optimization programs [4].

Stability-Indicating Method & Forced Degradation

The compound is used as a spike-in standard for identifying and quantifying degradation products formed under ICH stress conditions (heat, humidity, acid/base hydrolysis, oxidation). Its distinct RRT (≈0.85) and resolution (Rs ≥2.0 from celecoxib) enable unambiguous tracking of impurity III accumulation in stability samples, supporting shelf-life determination and packaging recommendations for celecoxib finished dosage forms [1].

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